molecular formula C8H9N3O B2467927 1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}prop-2-en-1-one CAS No. 2189893-18-1

1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}prop-2-en-1-one

Cat. No.: B2467927
CAS No.: 2189893-18-1
M. Wt: 163.18
InChI Key: VERUHDTUGKVUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}prop-2-en-1-one is a heterocyclic compound that features a unique structure combining pyrazole and imidazole rings

Preparation Methods

The synthesis of 1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}prop-2-en-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted hydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazolo[1,5-a]imidazole core. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in a polar solvent like dimethylformamide or dimethyl sulfoxide .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific substituents on the pyrazole or imidazole rings.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming larger heterocyclic systems.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the design of new pharmaceuticals.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}prop-2-en-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of pyrazole and imidazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,3-dihydroimidazo[1,2-b]pyrazol-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-2-8(12)10-5-6-11-7(10)3-4-9-11/h2-4H,1,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERUHDTUGKVUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN2C1=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.